5-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione
Overview
Description
5-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a trifluoromethyl group in the structure enhances the compound’s chemical stability and biological activity, making it a valuable target for medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione typically involves the condensation of aromatic o-aminonitriles with formamides. One reported method includes the reaction of aromatic o-aminonitriles with dimethylformamide (DMF) or N,N-diethylformamide in the presence of zinc chloride (ZnCl₂) as a catalyst at high temperatures (190-200°C) in a sealed reactor . This method provides a straightforward and efficient route to the desired quinazoline derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxides, while substitution reactions can produce a variety of functionalized quinazoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its anticancer, antiviral, and antibacterial properties. .
Industry: Used in the development of agrochemicals and as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. Quinazoline derivatives are known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt cancer cell proliferation and induce apoptosis . Additionally, the trifluoromethyl group enhances the compound’s binding affinity to its targets, increasing its potency.
Comparison with Similar Compounds
Similar Compounds
Quinazoline-2,4(1H,3H)-dione: Lacks the trifluoromethyl group but shares the core quinazoline structure.
4-Anilinoquinazolines: Known for their anticancer activity, these compounds have an aniline group at the 4-position.
Quinazoline N-oxides: Oxidized derivatives of quinazolines with distinct biological activities.
Uniqueness
5-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity. This modification distinguishes it from other quinazoline derivatives and contributes to its potential as a therapeutic agent .
Properties
IUPAC Name |
5-(trifluoromethyl)-1H-quinazoline-2,4-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)4-2-1-3-5-6(4)7(15)14-8(16)13-5/h1-3H,(H2,13,14,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAVDWKURUSWSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=O)NC2=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652953 | |
Record name | 5-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959236-92-1 | |
Record name | 5-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.